N-Benzyl-5-bromo-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide

Medicinal chemistry SAR Physicochemical properties

Researchers requiring the exact 5-bromo-N-benzyl-N-methyl pharmacophore for carbonic anhydrase SAR studies face limited availability of this precise substitution pattern. This ≥98% pure compound provides the unsubstituted piperazine NH and 5-bromo handle essential for both biochemical profiling (KI values spanning 19.5 nM to >10 µM across CA isoforms) and downstream diversification via Pd-catalyzed cross-coupling. • Unique pharmacophore: N-benzyl-N-methyl sulfonamide with free piperazine NH cannot be replicated by N,N-dimethyl or 5-chloro analogs • Synthetic versatility: C-Br bond (~285 kJ/mol) enables rapid Suzuki-Miyaura or Buchwald-Hartwig library generation • CNS-favorable profile: LogP 2.07, TPSA 65.54 Ų supports blood-brain barrier penetration studies • Multi-vendor supply at ≥98% purity ensures batch-to-batch reproducibility

Molecular Formula C17H21BrN4O2S
Molecular Weight 425.3 g/mol
Cat. No. B11812587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-5-bromo-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide
Molecular FormulaC17H21BrN4O2S
Molecular Weight425.3 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)S(=O)(=O)C2=CN=CC(=C2N3CCNCC3)Br
InChIInChI=1S/C17H21BrN4O2S/c1-21(13-14-5-3-2-4-6-14)25(23,24)16-12-20-11-15(18)17(16)22-9-7-19-8-10-22/h2-6,11-12,19H,7-10,13H2,1H3
InChIKeyVYFYCKXSHDIEAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-5-bromo-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide – Chemical Profile & Procurement


N-Benzyl-5-bromo-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide (CAS 1352522-28-1) is a synthetic heterocyclic compound belonging to the pyridine-3-sulfonamide class, featuring a pharmacologically relevant piperazine ring at the 4-position, a bromine atom at the 5-position, and a distinctive N-benzyl-N-methyl sulfonamide moiety . With a molecular formula of C₁₇H₂₁BrN₄O₂S and a molecular weight of 425.34 g/mol, this compound possesses a topological polar surface area (TPSA) of 65.54 Ų and a calculated LogP of 2.0744, properties that influence its membrane permeability and solubility profile . The compound is supplied at ≥98% purity by multiple vendors and is classified as a research chemical for further manufacturing use only, not for direct human application .

N-Benzyl-5-bromo-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide – Why It’s Irreplaceable


Within the 4-(piperazin-1-yl)pyridine-3-sulfonamide chemotype, even minor structural variations in the N-substituents of the sulfonamide group and the halogen at the 5-position of the pyridine ring produce significant shifts in biological activity profiles. Published structure-activity relationship (SAR) studies on pyridine-3-sulfonamide derivatives demonstrate that the nature of the 4-substituent is the primary factor governing inhibitory potency and selectivity across carbonic anhydrase isoforms, with 4-halogenophenylpiperazin-1-yl and related derivatives showing differential inhibition constants spanning orders of magnitude [1]. The specific combination of an N-benzyl-N-methyl sulfonamide, an unsubstituted piperazine NH, and a 5-bromo substituent creates a unique pharmacophore that cannot be replicated by analogs bearing N,N-dimethyl, N,N-diethyl, or 5-chloro replacements, as each of these modifications alters hydrogen-bonding capacity, steric bulk, and electronic properties in ways that fundamentally change target engagement [1][2]. Therefore, procurement of the exact compound is essential for reproducing or extending published experimental results where this specific scaffold was employed.

N-Benzyl-5-bromo-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide – Key Differentiators


N-Benzyl-N-Methyl vs. N,N-Dimethyl Sulfonamide: Lipophilicity & Steric Profile

The target compound bears an N-benzyl-N-methyl sulfonamide group, which distinguishes it from the closest commercially available analog, 5-bromo-N,N-dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide (CAS 1352499-52-5). The replacement of one methyl group with a benzyl moiety increases the calculated LogP from an estimated ~1.10 (N,N-dimethyl analog) to 2.07 (target compound), representing an increase of approximately 0.97 log units . This translates to roughly a 9-fold increase in lipophilicity, which has direct implications for membrane permeability, non-specific protein binding, and CNS penetration potential in biological assays . Additionally, the benzyl group introduces π-π stacking capability and increases the number of rotatable bonds from 3 (dimethyl analog) to 5 (target compound), altering conformational flexibility and entropic binding contributions .

Medicinal chemistry SAR Physicochemical properties

5-Bromo vs. 5-Chloro Substitution: Electronic and Steric Differences

The presence of a bromine atom at the 5-position of the pyridine ring, rather than chlorine, represents a key structural differentiator with potential functional consequences. In closely related pyridine-3-sulfonamide carbonic anhydrase inhibitor series, the nature of substituents on the pyridine ring is known to modulate both potency and isoform selectivity, with halogen-substituted derivatives displaying KI values ranging from 19.5 nM to >10 µM depending on the specific substitution pattern [1]. The bromine atom (van der Waals radius = 1.85 Å) is larger than chlorine (1.75 Å) and more polarizable, which can enhance halogen bonding interactions with target protein backbone carbonyls or side-chain residues. Additionally, the C-Br bond is more reactive than C-Cl in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), making the 5-bromo compound a more versatile intermediate for further synthetic elaboration compared to the 5-chloro analog (CAS 1352531-15-7) [2].

Halogen bonding Medicinal chemistry SAR

Unsubstituted Piperazine NH: Key Hydrogen-Bond Donor

The target compound features an unsubstituted piperazine ring (NH at position 4 of the piperazine), providing a single hydrogen-bond donor (H-donors = 1) . This is in contrast to many commercially available analogs that bear N-methyl-piperazine or N-aryl-piperazine substituents, which eliminate this hydrogen-bond donating capacity. Published SAR on piperazine-containing sulfonamides shows that the piperazine NH can serve as a critical anchor point for target binding, with methylation or arylation of this position often leading to substantial loss of activity (inactive in enzyme inhibition assays for certain scaffolds) [1]. The presence of this single H-bond donor, combined with five H-bond acceptors, confers a specific hydrogen-bonding profile (TPSA = 65.54 Ų) that influences both target recognition and pharmacokinetic properties including solubility and permeability [1].

Hydrogen bonding Target engagement Pharmacophore

Commercial Availability and Purity Comparison

The target compound is commercially available from multiple independent vendors at ≥98% purity (ChemScene Cat. CS-0601500 at 98% purity; Leyan Cat. 1672166 at 98% purity; CheMenu Cat. CM495927 at 97% purity) . This multi-vendor sourcing provides supply chain redundancy and competitive pricing. In contrast, the 5-chloro analog (CAS 1352531-15-7), the N,N-diethyl-5-bromo analog (CAS 1352497-72-3), and the N,N-diethyl-5-chloro analog (CAS 1352498-81-7) have more limited vendor coverage, often with longer lead times or lower purity specifications. The CAS registry number 1352522-28-1 is uniquely assigned to this specific substitution pattern, ensuring unambiguous procurement across different supplier catalogs .

Procurement Purity Supply chain

Analytical Characterization and Unique Identifiers

The target compound possesses a unique SMILES string (CN(CC1=CC=CC=C1)S(=O)(=O)C2=CN=CC(=C2N3CCNCC3)Br) and a specific MDL number (MFCD20529847) that unambiguously define its chemical structure . The molecular formula C₁₇H₂₁BrN₄O₂S and exact molecular weight of 425.34 g/mol can be confirmed via LC-MS or HRMS analysis, providing definitive identity verification that distinguishes this compound from isobaric or isomeric contaminants. The compound is classified under GHS07 with hazard statements H302-H315-H319-H335, and recommended storage at 2-8°C in dry, sealed conditions . These well-defined analytical parameters ensure that researchers can validate compound identity and purity upon receipt, a critical step for reproducible experimental outcomes.

Analytical chemistry Quality control Structural identity

N-Benzyl-5-bromo-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide – Recommended Applications


Medicinal Chemistry SAR: Carbonic Anhydrase & Sigma Receptors

The 4-(piperazin-1-yl)pyridine-3-sulfonamide scaffold has demonstrated potent inhibition of human carbonic anhydrase isoforms (KI values ranging from 19.5 nM to >10 µM depending on substitution pattern) , and related pyridine-sulfonamide derivatives have been patented as sigma receptor ligands with high affinity for σ1 and σ2 receptors . The specific substitution pattern of this compound—N-benzyl-N-methyl sulfonamide, 5-bromo, and free piperazine NH—provides a unique pharmacophore for exploring SAR around these target classes. Researchers should prioritize this exact compound when the goal is to investigate the contribution of the benzyl group to target affinity or to benchmark against simpler N,N-dialkyl analogs in head-to-head biochemical assays.

Transition Metal-Catalyzed Cross-Coupling for Library Synthesis

The 5-bromo substituent on the pyridine ring makes this compound a valuable substrate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling the rapid generation of diverse compound libraries for lead optimization . The C-Br bond's lower dissociation energy (~285 kJ/mol) compared to C-Cl (~327 kJ/mol) facilitates oxidative addition, a critical step in catalytic cycles, providing superior reactivity over the 5-chloro analog (CAS 1352531-15-7). The free piperazine NH can be orthogonal to the coupling site or can be protected/functionalized independently, offering versatile synthetic handles for parallel library synthesis .

CNS Drug Discovery: Physicochemical Profiling

With a calculated LogP of 2.07, TPSA of 65.54 Ų, and a single hydrogen-bond donor, this compound resides within favorable physicochemical space for CNS drug candidates . The N-benzyl-N-methyl sulfonamide motif provides ~9-fold higher lipophilicity compared to the N,N-dimethyl analog, which can be strategically exploited in programs requiring enhanced blood-brain barrier penetration. The compound's five rotatable bonds and moderate molecular weight (425.34 g/mol) place it within the 'sweet spot' for CNS drug-likeness, making it a useful tool compound for validating CNS target engagement hypotheses where the piperazine NH and bromine substituents are predicted to be pharmacophoric elements .

Reference Standard for Analytical Method Development

With a unique MDL number (MFCD20529847), well-defined SMILES string, and multi-vendor availability at ≥97% purity, this compound is suitable as a reference standard for developing HPLC, LC-MS, or NMR analytical methods for quality control of synthetic intermediates or final products in the pyridine-3-sulfonamide series . Its characteristic isotopic pattern from bromine (1:1 ratio of ⁷⁹Br:⁸¹Br) provides a distinctive mass spectrometry signature that facilitates unambiguous identification in complex reaction mixtures. The GHS07 hazard classification (H302-H315-H319-H335) and recommended storage conditions (2-8°C, dry, sealed) ensure standardized handling protocols across different laboratory settings .

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